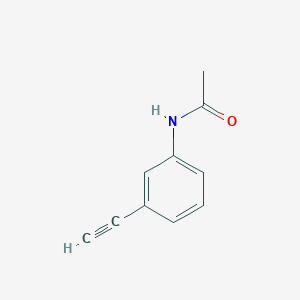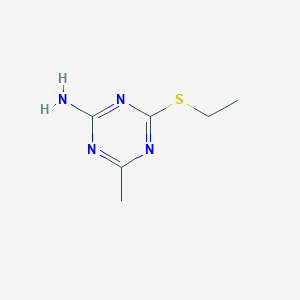
2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one
Descripción general
Descripción
The compound 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one is a derivative of quinazolinone, a bicyclic compound consisting of a fusion of benzene and pyrimidine rings. Quinazolinone derivatives are known for their wide range of biological activities, including antimicrobial and anti-inflammatory properties. The presence of a mercapto group (a sulfur-containing thiol group) and a pyridinyl substituent in the molecule suggests potential for diverse chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of related quinazolinone derivatives has been reported in the literature. For instance, a one-pot synthesis method for 2,3-dihydroquinazoline-4(1H)-ones has been described, which involves a three-component reaction between isatoic anhydride, primary amines, and dialkyl acetylenedicarboxylates in the presence of N-sulfonic acid pyridinium chloride under solvent-free conditions, yielding the corresponding quinazoline derivatives in excellent yields . Although not directly synthesizing 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one, this method could potentially be adapted for its synthesis by choosing appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the quinazolinone core, which can be further substituted with various functional groups. The mercapto and pyridinyl groups in 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one would likely influence the electronic distribution and steric hindrance within the molecule, affecting its chemical reactivity and interaction with biological targets. The exact structure and substitution pattern would need to be confirmed by spectroscopic methods such as NMR and mass spectrometry, as has been done for similar compounds .
Chemical Reactions Analysis
Quinazolinone derivatives can participate in various chemical reactions due to their reactive sites. The mercapto group, in particular, can undergo oxidation, alkylation, and arylation reactions, potentially leading to the formation of disulfides, thioethers, and thioesters. The pyridinyl group could also engage in electrophilic substitution reactions. The synthesis of related compounds, such as 3-mercapto-2(1H)-pyridinone, involves condensation reactions with different chloronitrobenzenes to yield novel azaphenoxathiine systems . These reactions highlight the versatility of quinazolinone derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one would be influenced by its functional groups. The mercapto group is known to have a strong odor and to be nucleophilic, while the pyridinyl group can affect the compound's basicity and solubility. The antimicrobial and anti-inflammatory activities of similar compounds, such as substituted 2-mercapto-3-(N-aryl)pyrimido[5,4-c]cinnolin-4-(3H)-ones, have been evaluated, with some derivatives showing potent activity . These properties suggest that 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one could also possess significant biological activities, which could be explored in further studies.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Potentials
2-Mercapto-3-pyridin-3-ylquinazolin-4(3H)-one, as a quinazolinone derivative, may share similar synthetic pathways and biological potentials with its chemical analogs, such as isoquinoline derivatives. Isoquinoline and its derivatives, including quinazolinones, have been extensively studied for their diverse biological activities. They are synthesized through various strategies, including the use of propargylic alcohols, to construct heterocyclic systems like pyridines and quinolines, which are crucial in medicinal chemistry due to their broad spectrum of biological activities. These compounds are integral parts of vitamins, nucleic acids, pharmaceuticals, antibiotics, dyes, and agrochemicals, highlighting their significance in drug discovery and chemical synthesis [Danao, Malghade, Mahapatra, Motiwala, Mahajan, 2021; Mishra, Nair, Baire, 2022].
Pharmacological Importance
The pharmacological importance of isoquinoline derivatives, a class closely related to quinazolinones, underscores the potential applications of 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one in modern therapeutics. These compounds exhibit a wide array of biological potentials, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s, anti-viral, anti-bacterial, anti-diabetic, anti-malarial activities, and more. This diverse range of biological activities suggests that 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one could be explored for similar pharmacotherapeutic applications, making it a valuable candidate for the development of novel low-molecular-weight inhibitors [Danao, Malghade, Mahapatra, Motiwala, Mahajan, 2021].
Synthetic Pathways and Catalysis
The synthesis of heterocyclic compounds like 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one involves complex pathways that often require the use of hybrid catalysts. These catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, facilitate the development of substituted derivatives through one-pot multicomponent reactions. The application of such catalysts in the synthesis of pyranopyrimidine scaffolds, which share structural similarities with quinazolinones, highlights the intricate synthetic routes that could be employed in the synthesis of 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one. These methods not only contribute to the development of lead molecules but also enhance our understanding of the catalytic mechanisms involved [Parmar, Vala, Patel, 2023].
For more information and detailed insights, please refer to the original papers:
- Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics by Danao, Malghade, Mahapatra, Motiwala, Mahajan (2021).
- Recent approaches for the synthesis of pyridines and (iso)quinolines using propargylic Alcohols by Mishra, Nair, Baire (2022).
- Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) by Parmar, Vala, Patel (2023).
Propiedades
IUPAC Name |
3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS/c17-12-10-5-1-2-6-11(10)15-13(18)16(12)9-4-3-7-14-8-9/h1-8H,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKDBLWQYGIZDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369385 | |
| Record name | 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26670232 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one | |
CAS RN |
119426-82-3 | |
| Record name | 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



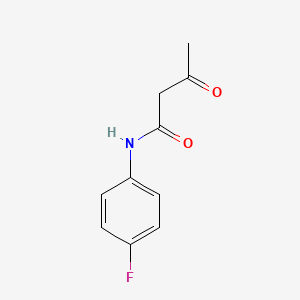
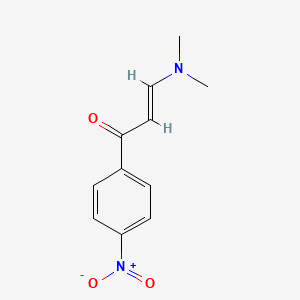


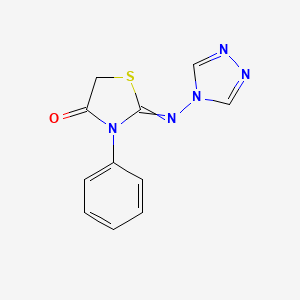

![(E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1301511.png)
![(E)-3-(2-acetylanilino)-1-[1,1'-biphenyl]-4-yl-2-propen-1-one](/img/structure/B1301512.png)
![2-[(E)-(4-nitrophenyl)methylidene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B1301526.png)
![2-[(E)-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B1301530.png)

![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)
